6,6'-Dimethyl-2'-(prop-2-en-1-yl)-1',2'-dihydro-2,3'-biquinoline
Overview
Description
2’-Allyl-6,6’-dimethyl-1’,2’-dihydro-2,3’-biquinoline is a complex organic compound belonging to the biquinoline family. Biquinolines are known for their unique structural features and diverse applications in various fields of science and industry. This compound, in particular, is characterized by its two quinoline units connected through a dihydro bridge, with allyl and methyl substituents enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-allyl-6,6’-dimethyl-1’,2’-dihydro-2,3’-biquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Allylation and Methylation: The quinoline core is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate. Methylation can be achieved using methyl iodide under basic conditions.
Coupling of Quinoline Units: The final step involves the coupling of two quinoline units through a dihydro bridge, which can be facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of 2’-allyl-6,6’-dimethyl-1’,2’-dihydro-2,3’-biquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Allyl-6,6’-dimethyl-1’,2’-dihydro-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2’-Allyl-6,6’-dimethyl-1’,2’-dihydro-2,3’-biquinoline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2’-allyl-6,6’-dimethyl-1’,2’-dihydro-2,3’-biquinoline involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze chemical reactions. In biological systems, it may interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Biquinoline: Lacks the allyl and methyl substituents, making it less reactive.
6,6’-Dimethyl-2,2’-biquinoline: Similar structure but without the allyl group.
2-Allylquinoline: Contains only one quinoline unit with an allyl group.
Uniqueness
2’-Allyl-6,6’-dimethyl-1’,2’-dihydro-2,3’-biquinoline is unique due to its combination of allyl and methyl substituents, which enhance its reactivity and potential applications in various fields. The presence of the dihydro bridge also contributes to its distinct chemical properties.
Properties
IUPAC Name |
6-methyl-2-(6-methyl-2-prop-2-enyl-1,2-dihydroquinolin-3-yl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2/c1-4-5-22-19(14-18-13-16(3)7-10-21(18)25-22)23-11-8-17-12-15(2)6-9-20(17)24-23/h4,6-14,22,25H,1,5H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAXKEDDBCMELJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C3=CC4=C(C=CC(=C4)C)NC3CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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